
(4-Chloroquinolin-8-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloroquinolin-8-yl)methanol is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound’s structure consists of a quinoline ring substituted with a chloro group at the 4-position and a hydroxymethyl group at the 8-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloroquinolin-8-yl)methanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with appropriate reagents. Another method includes the use of ultrasound irradiation to facilitate the reaction, which has been shown to be effective in producing various quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often employs classical synthesis protocols such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods can be adapted to produce this compound on a larger scale, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloroquinolin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of quinolin-8-ylmethanol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents such as tetrahydrofuran (THF) and the use of catalysts like triethylamine and triphenylphosphane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields the corresponding aldehyde or carboxylic acid, while substitution of the chloro group with an amine results in the formation of an aminoquinoline derivative.
Applications De Recherche Scientifique
(4-Chloroquinolin-8-yl)methanol has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Chloroquinolin-8-yl)methanol involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound’s antimalarial activity is attributed to its ability to inhibit hemozoin polymerization, resulting in the accumulation of toxic free heme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of (4-Chloroquinolin-8-yl)methanol, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that shares a similar quinoline structure.
Amodiaquine: Another antimalarial drug with a structure similar to chloroquine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 4-position and the hydroxymethyl group at the 8-position allows for unique interactions with molecular targets, enhancing its efficacy in various applications .
Propriétés
Formule moléculaire |
C10H8ClNO |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
(4-chloroquinolin-8-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-5,13H,6H2 |
Clé InChI |
TZPXOCCNJKDHPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)C(=CC=N2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


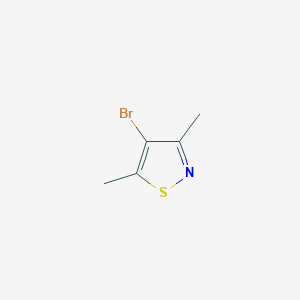
![(7-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B12848448.png)
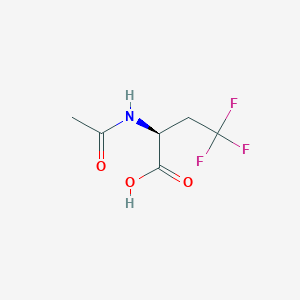
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)
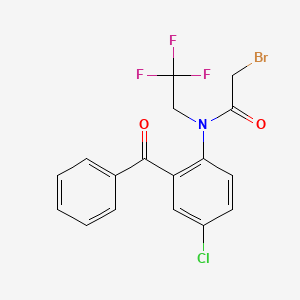
![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)
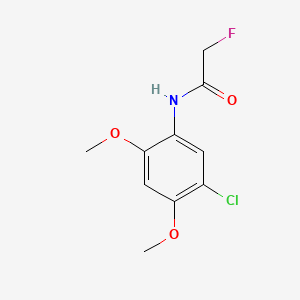
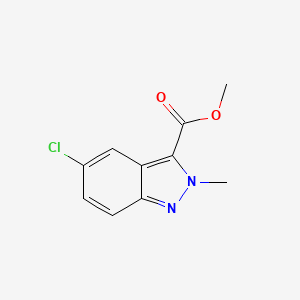
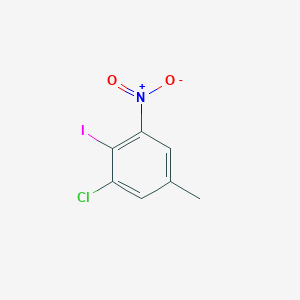
![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
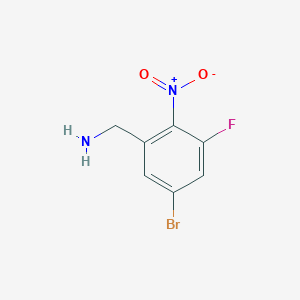
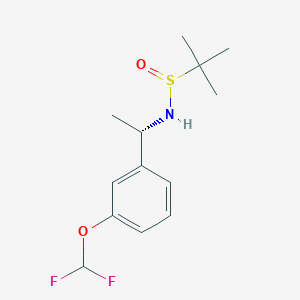
![6-Bromo-7-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848513.png)

